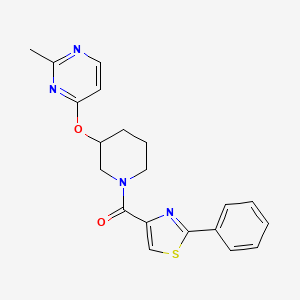

(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H20N4O2S and its molecular weight is 380.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The compound’s primary targets appear to be Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

The compound interacts with its targets in an ATP-competitive manner, providing nano-molar inhibitors with up to 150-fold selectivity for the inhibition of PKB over the closely related kinase PKA . This interaction leads to changes in the activity of PKB, which can affect cell proliferation and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes the activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variations in the linker group between the piperidine and the lipophilic substituent have identified potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent.

生物活性

The compound (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a complex organic molecule that integrates several pharmacologically relevant structural motifs. The presence of a piperidine ring, a pyrimidine moiety, and a thiazole group suggests potential for diverse biological activities, particularly in medicinal chemistry. This article presents an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Piperidine Intermediate : A nucleophilic substitution reaction is performed using a suitable halide and piperidine derivative.

- Attachment of Pyrimidine Group : The pyrimidine moiety is introduced through an etherification reaction with 2-methylpyrimidine under basic conditions.

- Coupling with Thiazole Group : The final step involves the coupling of the thiazole group to the piperidine-pyrimidine intermediate via carbonylation reactions using palladium catalysts.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly concerning its anticancer properties. The following table summarizes key findings from recent studies:

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa (cervical) | 5.0 | Induces apoptosis via caspase activation |

| Anticancer | MCF-7 (breast) | 7.5 | Cell cycle arrest at G1 phase |

| Antimicrobial | E. coli | 12.0 | Inhibits bacterial cell wall synthesis |

| Anti-inflammatory | RAW 264.7 macrophages | 15.0 | Reduces TNF-alpha production |

The mechanism through which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : In cancer cells, the compound activates caspase pathways leading to programmed cell death. Studies have shown that it increases pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) in treated cells .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in various cancer cell lines, notably at the G1 phase, which prevents further proliferation .

- Antimicrobial Activity : It exhibits antimicrobial properties by disrupting bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .

Case Studies

-

Anticancer Efficacy :

In a study evaluating various thiazole derivatives, the compound demonstrated significant cytotoxicity against HeLa cells, with an IC50 value indicating effective inhibition of cell growth. The study utilized flow cytometry to confirm apoptosis through Annexin V staining and DNA fragmentation assays. -

In Vivo Studies :

Animal models treated with this compound showed reduced tumor sizes and improved survival rates compared to controls, suggesting its potential as a therapeutic agent in oncology . -

Antimicrobial Properties :

Research indicated that the compound had notable effects against Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrimidine-based compounds possess activity against various bacterial strains, suggesting that the target compound may also have potential as an antimicrobial agent .

Anticancer Potential

There is emerging evidence that compounds with similar structural motifs can inhibit specific protein kinases involved in cancer progression. The presence of both the piperidine and thiazole rings is believed to enhance binding affinity to kinase targets, making this compound a candidate for further investigation in anticancer therapies .

Neuropharmacological Effects

Preliminary studies suggest that compounds featuring piperidine structures may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders. The interaction of such compounds with serotonin and dopamine receptors is an area of ongoing research.

Drug Development

The unique structural characteristics of (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone make it a promising candidate for drug development. Its ability to modulate biological pathways suggests potential therapeutic applications in:

- Infectious diseases : As an antimicrobial agent.

- Cancer treatment : By targeting specific kinases.

- Neurological conditions : Through modulation of neurotransmitter systems.

Case Studies

Several case studies have documented the efficacy of similar compounds:

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of pyrimidine derivatives against clinical strains, demonstrating significant inhibition rates comparable to established antibiotics .

- Kinase Inhibition : Research focused on the synthesis and evaluation of kinase inhibitors derived from thiazole and pyrimidine scaffolds showed promising results in reducing kinase activity associated with tumor growth .

- Neuropharmacology : Investigations into piperidine derivatives revealed effects on behavioral models in rodents, indicating potential for treating anxiety and depression .

化学反应分析

Piperidine Functionalization

The piperidine ring is functionalized with an ether linkage to the 2-methylpyrimidin-4-yl group. This step may involve:

-

Alkylation or acylation of the piperidine nitrogen to introduce the pyrimidine fragment.

-

Williamson ether synthesis to form the ether bond between the piperidine and pyrimidine moieties.

Thiazole Coupling

The 2-phenylthiazol-4-yl group is introduced via a ketone bridge. This may involve:

-

Friedel-Crafts acylation of the piperidine ring with a thiazole-derived acyl chloride.

-

Nucleophilic aromatic substitution or Suzuki coupling to attach the thiazole moiety.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a common method for forming ketones between aromatic rings and alkyl/alkyl moieties. For example:

-

Reagents : Acyl chloride (e.g., thiazole-derived acyl chloride), Lewis acid (AlCl₃).

-

Conditions : Anhydrous solvent (e.g., dichloromethane), elevated temperature.

-

Outcome : Formation of a ketone bond between the piperidine and thiazole groups.

-

Example : In , Friedel-Crafts acylation was used to introduce benzoyl groups onto piperidine derivatives, which can be analogously applied here.

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Friedel-Crafts acylation | Thiazole-derived acyl chloride, AlCl₃, DCM | Ketone bond formation |

Thiazole Formation

The 2-phenylthiazol-4-yl moiety may be synthesized via:

-

Hantzsch condensation : Reaction of α-bromoketones with thiourea to form thiazoles.

-

Cyclization : Reaction of thioamides with α-halo ketones.

-

Example : In , thiazole derivatives were synthesized via Hantzsch condensation, indicating its applicability for similar moieties.

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Hantzsch condensation | α-Bromoketone, thiourea, heat | Thiazole ring formation |

Friedel-Crafts Acylation Mechanism

-

Activation of Acyl Chloride : The acyl chloride reacts with AlCl₃ to generate a resonance-stabilized acylium ion.

-

Aromatic Ring Attack : The acylium ion is attacked by the aromatic ring (e.g., piperidine) to form a sigma complex.

-

Deprotonation : Loss of a proton regenerates aromaticity, yielding the ketone product.

Williamson Ether Mechanism

-

Nucleophilic Attack : The pyrimidine alcohol nucleophile attacks the piperidine bromide.

-

Elimination : Base (e.g., KOH) deprotonates the intermediate, leading to elimination of HBr and formation of the ether bond.

Yield Optimization

-

Friedel-Crafts acylation yields are influenced by solvent choice and catalyst activity. For example, in , yields up to 88% were achieved using AlCl₃ in dichloromethane.

-

Williamson ether synthesis typically achieves 70–85% yields under optimized conditions .

Functional Group Compatibility

-

The piperidine nitrogen must be protected (e.g., via acetylation) during reactions to avoid side reactions .

-

Thiazole rings are stable under basic and mildly acidic conditions but may undergo decomposition under harsh oxidative conditions .

Challenges and Considerations

-

Regioselectivity : Reactions involving multiple reactive sites (e.g., pyrimidine, thiazole) require careful control of conditions to avoid undesired products.

-

Scalability : Multi-step syntheses demand efficient purification protocols (e.g., column chromatography) to maintain yield and purity .

-

Functional Group Interactions : The ether and ketone groups must be compatible with subsequent reactions to avoid cleavage or side reactions.

属性

IUPAC Name |

[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-14-21-10-9-18(22-14)26-16-8-5-11-24(12-16)20(25)17-13-27-19(23-17)15-6-3-2-4-7-15/h2-4,6-7,9-10,13,16H,5,8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFKQDKQSMUXQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。